

Elucidating the Structure of Noreugenin: An Application of NMR Spectroscopy

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Compound of Interest

Compound Name: Noreugenin

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of **noreugenin**, a naturally occurring chromone derivative. It includes comprehensive protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with tabulated spectral data and visual representations of key correlations, to facilitate the unambiguous identification and characterization of this compound.

Introduction

Noreugenin (5,7-dihydroxy-2-methylchromen-4-one) is a natural product belonging to the chromone class of compounds, found in various plant species. Its structural similarity to other flavonoids and chromones necessitates a robust analytical approach for unambiguous identification. NMR spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules like **noreugenin**, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. This application note outlines the use of ^1H NMR, ^{13}C NMR, and 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to comprehensively characterize the structure of **noreugenin**.

Data Presentation

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **noreugenin**, acquired in DMSO-d_6 .

Table 1: ^1H NMR Spectral Data of **Noreugenin** (DMSO-d_6 , 500 MHz)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-CH ₃	2.32	s	-
3-H	6.08	s	-
6-H	6.24	d	2.1
8-H	6.35	d	2.1
5-OH	12.51	s	-
7-OH	10.85	s	-

s = singlet, d = doublet

Table 2: ^{13}C NMR Spectral Data of **Noreugenin** (DMSO-d_6 , 125 MHz)

Position	Chemical Shift (δ , ppm)
2	165.3
3	110.2
4	182.1
4a	104.9
5	161.9
6	99.1
7	164.3
8	94.4
8a	157.5
2-CH ₃	20.1

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR data for **noreugenin**. Instrument-specific parameters may require optimization.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of purified **noreugenin** for ¹H NMR and 20-50 mg for ¹³C NMR and 2D NMR experiments.
- **Dissolution:** Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing or sonication.
- **Filtration:** Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Final Volume:** Ensure the final sample height in the NMR tube is at least 4 cm.
- **Labeling:** Clearly label the NMR tube with the sample identification.

1D NMR Spectroscopy

¹H NMR Spectroscopy:

- Spectrometer: 500 MHz NMR spectrometer
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width (SW): 15 ppm (centered around 6 ppm)
- Acquisition Time (AQ): ~3 seconds
- Relaxation Delay (D1): 2 seconds
- Number of Scans (NS): 16-64 (depending on sample concentration)
- Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO peak to δ 2.50 ppm.

¹³C NMR Spectroscopy:

- Spectrometer: 125 MHz NMR spectrometer
- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width (SW): 240 ppm (centered around 120 ppm)
- Acquisition Time (AQ): ~1 second
- Relaxation Delay (D1): 2 seconds

- Number of Scans (NS): 1024-4096 (depending on sample concentration)
- Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

- Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpcqf')
- Spectral Width (SW) in F1 and F2: 15 ppm
- Number of Increments (F1): 256-512
- Number of Scans (NS) per Increment: 8-16
- Relaxation Delay (D1): 1.5-2.0 seconds
- Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence):

- Pulse Program: Standard gradient-selected, phase-sensitive HSQC with decoupling during acquisition (e.g., 'hsqcedetgpsisp2.3')
- Spectral Width (SW) in F2 (¹H): 15 ppm
- Spectral Width (SW) in F1 (¹³C): 180 ppm
- Number of Increments (F1): 128-256
- Number of Scans (NS) per Increment: 16-32
- Relaxation Delay (D1): 1.5 seconds
- ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz

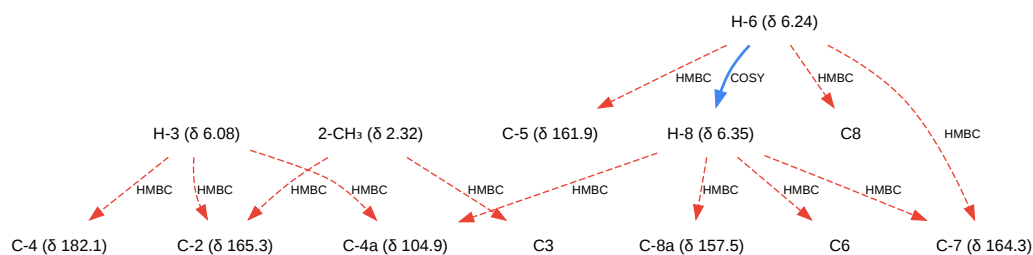
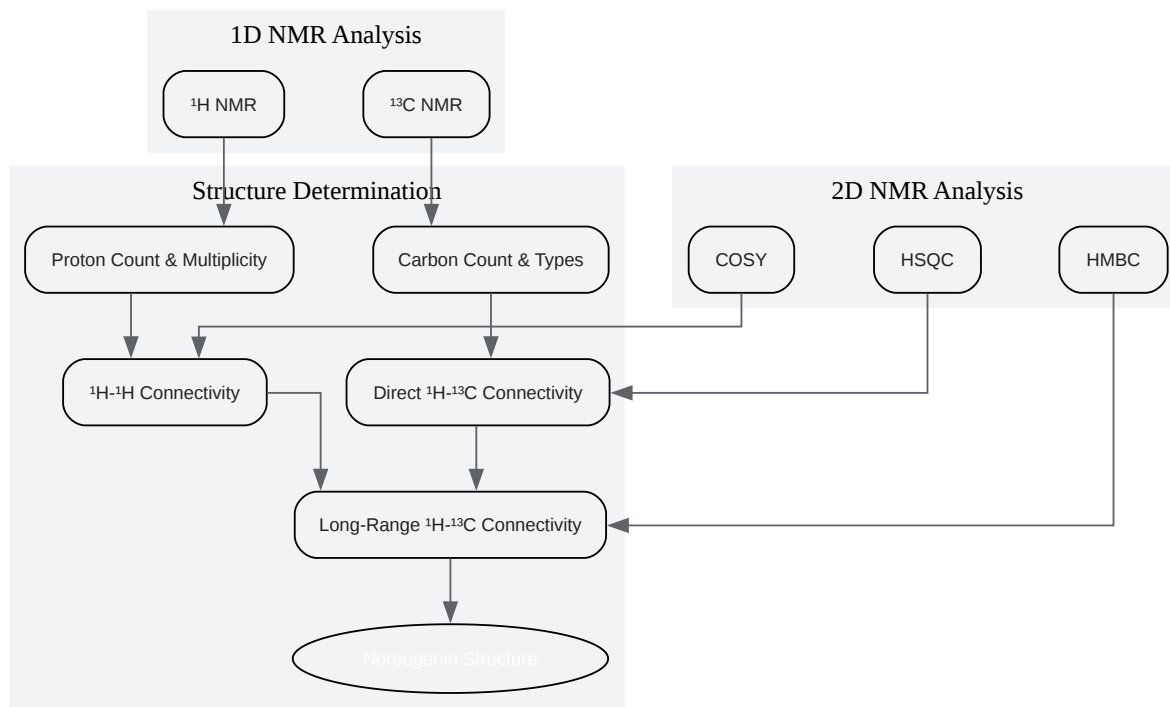
- Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation):

- Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf')
- Spectral Width (SW) in F2 (^1H): 15 ppm
- Spectral Width (SW) in F1 (^{13}C): 240 ppm
- Number of Increments (F1): 256-512
- Number of Scans (NS) per Increment: 32-64
- Relaxation Delay (D1): 2.0 seconds
- Long-Range Coupling Constant ($^nJ(\text{C,H})$): Optimized for 8 Hz
- Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Structure Elucidation Workflow and Key Correlations

The structural elucidation of **noreugenin** is achieved through a systematic analysis of the data obtained from the aforementioned NMR experiments.



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- To cite this document: BenchChem. [Elucidating the Structure of Noreugenin: An Application of NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191981#nmr-spectroscopy-for-noreugenin-structure-elucidation]

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